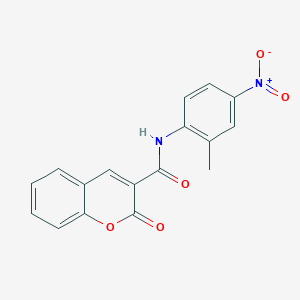

N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-8-12(19(22)23)6-7-14(10)18-16(20)13-9-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFISTBAHXWQBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chromene core. This is followed by nitration to introduce the nitro group and subsequent amide formation with 2-methyl-4-nitroaniline under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the phenyl ring undergoes reduction to form an amino group (-NH₂). This reaction is critical for generating intermediates with enhanced biological activity or further synthetic utility.

Reagents and Conditions

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol at 25–50°C .

-

Chemical Reduction : Sodium borohydride (NaBH₄) in methanol or tin(II) chloride (SnCl₂) in hydrochloric acid.

Products

-

Primary product : N-(2-Methyl-4-aminophenyl)-2-oxo-2H-chromene-3-carboxamide.

-

Byproducts : Trace amounts of hydroxylamine intermediates under partial reduction conditions .

Kinetics and Yield

-

Catalytic hydrogenation achieves >90% yield within 2–4 hours .

-

NaBH₄ reduction is less efficient (60–70% yield) due to competing side reactions.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta position relative to itself, while the methyl group at the 2-position influences steric and electronic effects.

Common Reactions

-

Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) forms a dinitro derivative, though steric hindrance from the methyl group limits regioselectivity .

-

Halogenation : Bromine (Br₂) in acetic acid introduces a bromine atom at the 5-position of the chromene ring .

Products

-

Nitration : N-(2-Methyl-4-nitrophenyl)-5-nitro-2-oxo-2H-chromene-3-carboxamide (yield: 45–55%).

-

Bromination : N-(2-Methyl-4-nitrophenyl)-5-bromo-2-oxo-2H-chromene-3-carboxamide (yield: 65–75%) .

Conditions

-

Nitration requires temperatures >50°C.

-

Bromination proceeds at room temperature in dark conditions .

Nucleophilic Acyl Substitution at the Carboxamide

The carboxamide group (-CONH-) reacts with nucleophiles, enabling modifications to the side chain.

Reagents and Conditions

-

Hydrolysis : Concentrated HCl or NaOH under reflux yields 2-oxo-2H-chromene-3-carboxylic acid.

-

Aminolysis : Primary amines (e.g., morpholine) in tetrahydrofuran (THF) with HCl catalyst form substituted amides .

Products

-

Hydrolysis : 2-Oxo-2H-chromene-3-carboxylic acid (yield: 85–90%).

-

Aminolysis : N-Morpholino-2-oxo-2H-chromene-3-carboxamide (yield: 70–80%) .

Mechanistic Insight

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Aminolysis follows a nucleophilic addition-elimination pathway .

Oxidation of the Chromene Ring

The chromene system undergoes oxidation, particularly at the 2-oxo group, to form quinone-like structures.

Reagents and Conditions

-

Oxidizing Agents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Temperature : 60–80°C for complete oxidation.

Products

-

Primary product : 3-Carboxamido-2-hydroxybenzoic acid derivatives.

-

Byproducts : Degradation products from over-oxidation.

Yield

-

50–60% under controlled conditions.

Cycloaddition and Multi-Component Reactions

The chromene ring participates in cycloadditions, forming fused heterocycles.

Example Reaction

-

Diels-Alder Reaction : Reacts with dienophiles like maleic anhydride to form tetracyclic structures .

Conditions

Product

-

Ethyl-4,5-dihydro-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-pyrano[2,3-d]pyrimidine-6-carboxylate (yield: 75–85%) .

Key Research Findings

-

Steric Effects : The 2-methyl group hinders electrophilic substitution at ortho positions, favoring meta/para selectivity .

-

Biological Relevance : Reduced amino derivatives exhibit enhanced enzyme inhibition (e.g., MAO-B inhibition) .

-

Synthetic Utility : Cycloaddition products are precursors for bioactive heterocycles used in drug discovery .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chromene derivatives, including N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was particularly noted, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections .

Anticoagulant Activity

Coumarin derivatives are well-known for their anticoagulant properties. N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide may contribute to this field by serving as a scaffold for the development of new anticoagulant drugs . The mechanism involves the inhibition of vitamin K epoxide reductase, which is crucial for synthesizing clotting factors.

Case Study: Anticancer Screening

A comprehensive study evaluated the anticancer activity of various chromene derivatives, including N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide was tested against a panel of bacterial strains, including MRSA and Escherichia coli. The compound displayed notable inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, which may limit rotational freedom compared to less bulky substituents (e.g., methoxy in ).

- Heteroatom Incorporation : Derivatives with sulfamoyl (-SO₂NH₂) or triazole groups (e.g., in ) exhibit enhanced hydrogen-bonding capabilities, impacting solubility and target affinity.

Example Syntheses :

- Target Compound : Likely synthesized by reacting 2-oxo-2H-chromene-3-carbonyl chloride with 2-methyl-4-nitroaniline, analogous to methods in .

- N-(4-Methoxyphenethyl) Derivative : Ethyl 2-oxo-2H-chromene-3-carboxylate was hydrolyzed to the acid, then coupled with 4-methoxyphenethylamine using activating agents .

- Sulfamoylphenyl Derivative : Cyclization of salicylaldehyde with 3-carboxycoumarin in acetic acid/sodium acetate .

Physicochemical Properties

Key Trends :

Key Insights :

- Electron-Withdrawing Groups : Nitro-substituted compounds may exhibit enhanced binding to electron-rich enzyme active sites, though specific data for the target compound is lacking.

- Methoxy vs. Methyl : Methoxy derivatives (e.g., ) show stronger MAO-B inhibition than methyl-substituted analogs, likely due to improved hydrogen bonding.

Biological Activity

N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

Compound Overview

- Chemical Structure : The compound features a chromene core substituted with a carboxamide and a nitrophenyl group, contributing to its unique reactivity and biological properties. Its molecular formula is with a molar mass of 324.29 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C17H12N2O5 |

| Molar Mass | 324.29 g/mol |

| Density | 1.462 g/cm³ (predicted) |

| pKa | 11.18 (predicted) |

Biological Activities

Research indicates that N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits various biological activities, including:

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

-

Anti-inflammatory Effects :

- Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

The biological activity of N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- Enzyme Interaction : The compound likely binds to the active sites of specific enzymes, inhibiting their function and altering metabolic pathways critical for disease progression .

- Cellular Targeting : By interacting with cellular components, such as tubulin, it disrupts normal cellular processes, leading to apoptosis in cancer cells .

Comparative Analysis

To better understand the biological profile of N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, it can be compared with similar compounds:

| Compound Name | Key Features |

|---|---|

| N-(2,4-dinitrophenyl)-2H-chromene-3-carboxamide | Contains two nitro groups; potentially higher biological activity but increased toxicity. |

| N-(2-methyl-4-aminophenyl)-2H-chromene-3-carboxamide | Substituted with an amino group; different reactivity and biological properties compared to nitro. |

| N-(2-methyl-4-hydroxyphenyl)-2H-chromene-3-carboxamide | Hydroxy group introduces hydrogen bonding interactions affecting solubility and reactivity. |

Case Studies

Several case studies have highlighted the potential applications of N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide:

- Anticancer Studies : In vitro studies demonstrated that the compound induced significant apoptosis in various cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .

- Antimicrobial Efficacy : Research showed that derivatives of this compound exhibited superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent in infectious diseases .

Q & A

Q. What are the optimized synthesis protocols for N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2H-chromene scaffold .

Amidation : Coupling the chromene-3-carboxylic acid derivative with 2-methyl-4-nitroaniline using coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine) .

Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature Control : Maintain 0–5°C during amidation to minimize side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methyl at 2.3 ppm, nitro group splitting patterns) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the carboxamide group) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₇H₁₂N₂O₅: calculated 324.29 g/mol) .

Q. How does the presence of the 2-methyl-4-nitrophenyl group influence the compound’s physicochemical properties compared to other substituents?

- Methodological Answer :

- Lipophilicity : The nitro group increases logP (~2.8) compared to methoxy-substituted analogs (logP ~2.1), enhancing membrane permeability .

- Electronic Effects : The electron-withdrawing nitro group reduces electron density on the chromene ring, altering reactivity in electrophilic substitutions .

- Solubility : Nitro and methyl groups reduce aqueous solubility (<0.1 mg/mL), necessitating DMSO for in vitro assays .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationships (SAR) of this compound against cancer cell lines?

- Methodological Answer :

- Analog Synthesis : Replace the 2-methyl-4-nitrophenyl group with halogens (e.g., Cl, Br) or electron-donating groups (e.g., OCH₃) to assess cytotoxicity variations .

- In Vitro Assays :

- MTT Assay : Screen against HeLa, MCF-7, and A549 cell lines (IC₅₀ values).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .

- Molecular Docking : Simulate binding to kinases (e.g., EGFR or PI3K) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with nitro groups) .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (ATCC-verified), passage numbers, and serum-free media during assays .

- Dose-Response Curves : Generate 8-point IC₅₀ curves (0.1–100 µM) to minimize variability .

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., Western blot for caspase-3 activation) .

Q. What computational methods are effective in predicting the binding modes of this compound with therapeutic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-protein stability over 100 ns (e.g., with Bcl-2) .

- Pharmacophore Modeling : Identify essential features (e.g., nitro group as hydrogen bond acceptor) using Schrödinger’s Phase .

- QSAR Models : Develop regression models correlating substituent Hammett constants (σ) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.